2-Carbomethoxy-9,10-Anthraquinone: A Comprehensive Technical Guide on Structure, Isolation, and Pharmacological Profiling
2-Carbomethoxy-9,10-Anthraquinone: A Comprehensive Technical Guide on Structure, Isolation, and Pharmacological Profiling
Executive Summary
As a Senior Application Scientist in natural product chemistry and drug discovery, I frequently encounter the anthraquinone class of compounds due to their privileged scaffold in medicinal chemistry. 2-Carbomethoxy-9,10-anthraquinone (IUPAC: methyl 9,10-dioxoanthracene-2-carboxylate) is a highly specialized, naturally occurring anthraquinone derivative characterized by a methoxycarbonyl group at the C-2 position[1].
Isolated predominantly from the roots of Rubia yunnanensis and Primulina hedyotidea, this compound and its highly substituted derivatives (such as those found in Saprosma scortechinii and Rubia cordifolia) serve as critical plant metabolites[1][2][3]. In drug development, the anthraquinone core is renowned for its redox-cycling capabilities and planar structure, which allows for DNA intercalation and targeted enzyme inhibition (e.g., PTP1B modulation)[4]. This whitepaper provides a field-proven, in-depth analysis of its chemical properties, isolation methodologies, and downstream biological evaluation.
Chemical Architecture and Physicochemical Properties
The pharmacological viability of 2-carbomethoxy-9,10-anthraquinone is dictated by its rigid, tricyclic 9,10-dioxoanthracene core. The electron-withdrawing methoxycarbonyl (-COOCH₃) group at the C-2 position significantly alters the electron density of the aromatic ring system, enhancing its potential as an electrophile in biological redox reactions.
Understanding these computed physicochemical parameters is critical for predicting pharmacokinetics, optimizing chromatographic separation, and designing formulation strategies.
Table 1: Computed Physicochemical Properties
| Property | Value | Analytical Significance |
| IUPAC Name | methyl 9,10-dioxoanthracene-2-carboxylate | Standardized nomenclature for structural modeling[1]. |
| Molecular Formula | C₁₆H₁₀O₄ | Dictates exact mass for HRMS validation[1]. |
| Molecular Weight | 266.25 g/mol | Falls well within Lipinski’s Rule of 5 for oral bioavailability[1]. |
| CAS Registry Number | 32114-48-0 | Unique identifier for sourcing and patent literature[1]. |
| XLogP3 (Lipophilicity) | 3.4 | Indicates moderate lipophilicity; guides the choice of non-polar extraction solvents (e.g., EtOAc)[1]. |
| Topological Polar Surface Area | 60.4 Ų | Suggests good membrane permeability; optimal for intracellular target engagement[1]. |
| H-Bond Donors / Acceptors | 0 / 4 | Lack of H-bond donors increases lipophilicity; 4 acceptors allow for specific kinase/enzyme pocket binding[1]. |
Experimental Workflows: Isolation and Purification
Extracting secondary metabolites from complex botanical matrices requires a strategic, causality-driven approach. The following workflow leverages the lipophilicity (XLogP3 = 3.4) of 2-carbomethoxy-9,10-anthraquinone to separate it from highly polar glycosides and tannins[1][5].
Fig 1. Step-by-step extraction and isolation workflow for anthraquinone derivatives.
Protocol 1: Self-Validating Extraction and HPLC Isolation
Rationale: We utilize 95% Ethanol (EtOH) for the initial maceration because it effectively disrupts cellular membranes and acts as a universal solvent for both aglycones and glycosides. Subsequent liquid-liquid partitioning with Ethyl Acetate (EtOAc) selectively drives the moderately lipophilic 2-carbomethoxy-9,10-anthraquinone into the organic phase, leaving polar impurities behind[4].
Step-by-Step Methodology:
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Biomass Preparation: Pulverize 5.0 kg of dried Rubia yunnanensis roots to a fine powder (40-mesh) to maximize the surface-area-to-solvent ratio.
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Primary Extraction: Macerate the powder in 15 L of 95% EtOH at room temperature for 48 hours. Filter and repeat twice. Combine the filtrates and concentrate under reduced pressure at 40°C to yield a crude extract.
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Liquid-Liquid Partitioning: Suspend the crude extract in 2 L of distilled H₂O and partition sequentially with EtOAc (3 × 2 L).
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Causality: The EtOAc fraction will contain the targeted anthraquinone aglycones, while the aqueous layer retains the highly polar iridoid glycosides[2].
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Macroporous Resin Chromatography: Load the concentrated EtOAc fraction onto an HPD100 macroporous adsorbent resin column. Elute with a gradient of EtOH/H₂O (30% to 95%).
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System Suitability Check: Monitor fractions via TLC (Silica gel 60 F254; Eluent: Hexane:EtOAc 7:3). Anthraquinones will fluoresce under UV 254 nm and turn red/purple upon exposure to 10% methanolic KOH.
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Preparative HPLC: Subject the anthraquinone-rich fraction (typically eluting at 70% EtOH) to preparative HPLC (C18 column, 250 × 21.2 mm, 5 µm). Use an isocratic elution of MeOH/H₂O (80:20, v/v) at a flow rate of 10 mL/min.
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Orthogonal Validation: Confirm the purity of the isolated 2-carbomethoxy-9,10-anthraquinone (>98%) using analytical HPLC-DAD and verify the structure via ¹H-NMR, ¹³C-NMR, and HR-ESI-MS before proceeding to biological assays.
Pharmacological Mechanisms and Biological Activity
Anthraquinones are pleiotropic molecules. The biological activity of 2-carbomethoxy-9,10-anthraquinone is primarily driven by two distinct mechanistic pathways: Redox Cycling and Direct Enzyme Inhibition [4][5].
Fig 2. Mechanistic pathways of anthraquinone biological activities and cellular targets.
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Antimicrobial & Cytotoxic Activity: The 9,10-dioxoanthracene core undergoes one-electron reduction by cellular reductases to form a semiquinone radical. In the presence of oxygen, this radical auto-oxidizes, generating reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide. This oxidative stress disrupts bacterial cell walls and induces apoptosis in malignant cell lines[3][5].
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Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Recent structural studies on related anthraquinone derivatives isolated from Knoxia valerianoides have demonstrated significant allosteric inhibition of PTP1B, a critical negative regulator of insulin signaling. The planar anthraquinone structure, combined with the hydrogen-bond accepting capacity of the ester carbonyl, allows the molecule to lodge securely in the enzyme's allosteric pockets, offering potential avenues for Type 2 Diabetes therapeutics[4].
In Vitro Assay Protocol: Antimicrobial Evaluation
To establish the trustworthiness of the biological data, we must employ a self-validating Minimum Inhibitory Concentration (MIC) assay using the broth microdilution method.
Protocol 2: High-Throughput MIC Determination
Rationale: The lipophilic nature of 2-carbomethoxy-9,10-anthraquinone requires careful solvent handling to prevent precipitation in aqueous media, which would yield false-negative MIC results. We use a maximum of 1% DMSO in the final assay volume, a concentration proven not to affect bacterial viability.
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Inoculum Preparation: Cultivate Staphylococcus aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) at 37°C until the logarithmic growth phase is reached. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in MHB.
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Compound Dilution: Dissolve the purified 2-carbomethoxy-9,10-anthraquinone in 100% DMSO to create a 10 mg/mL stock. Perform two-fold serial dilutions in MHB across a 96-well microtiter plate to achieve final concentrations ranging from 128 µg/mL to 0.25 µg/mL.
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Assay Assembly (Self-Validating Controls):
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Test Wells: 100 µL compound dilution + 100 µL bacterial inoculum.
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Positive Control: 100 µL MHB + 100 µL bacterial inoculum (Ensures bacterial viability).
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Negative Control: 200 µL MHB only (Ensures media sterility).
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Vehicle Control: 1% DMSO in MHB + inoculum (Ensures solvent does not inhibit growth).
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Reference Standard: Vancomycin (Validates assay sensitivity).
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Incubation & Readout: Incubate the plates at 37°C for 18–24 hours. Add 20 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours.
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Interpretation: A color change from blue (oxidized) to pink (reduced) indicates bacterial metabolic activity. The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating complete inhibition of bacterial growth.
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References
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PubChem Compound Summary for CID 3146261, 2-Carbomethoxy-9,10-anthraquinone. National Center for Biotechnology Information.[Link]
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Iridoids and Anthraquinones from the Malaysian Medicinal Plant, Saprosma scortechinii (Rubiaceae). J-Stage (Chemical and Pharmaceutical Bulletin).[Link]
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Characterization and antimicrobial evaluation of anthraquinones and triterpenes from Rubia cordifolia. Semantic Scholar (Journal of Asian Natural Products Research).[Link]
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Selective Inhibition of PTP1B by New Anthraquinone Glycosides from Knoxia valerianoides. ACS Publications (Journal of Natural Products).[Link]
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Research Progress on Chemical Compositions, Pharmacological Activities, and Toxicities of Quinone Compounds in Traditional Chinese Medicines. PMC (Molecules).[Link]
